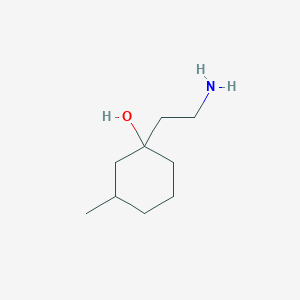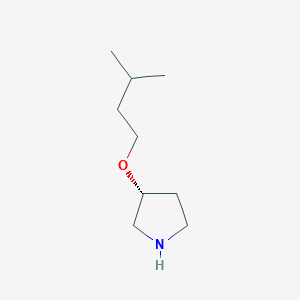
(3R)-3-(3-methylbutoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(3-methylbutoxy)pyrrolidine: is an organic compound with the molecular formula C9H19NO . This compound is characterized by a pyrrolidine ring substituted at the third position with a 3-methylbutoxy group. Pyrrolidine derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-methylbutoxy)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the 3-methylbutoxy group.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Substitution Reaction: The 3-methylbutoxy group is introduced via a substitution reaction, where the hydroxyl group of 3-methylbutanol reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(3-methylbutoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols.
Applications De Recherche Scientifique
(3R)-3-(3-methylbutoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-(3-methylbutoxy)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(3-methylbutyl)pyrrolidine: Similar structure but with a different substituent.
(3R)-3-(3-methylbutoxy)piperidine: Similar functional group but with a different ring structure.
(3R)-3-(3-methylbutoxy)azetidine: Similar substituent but with a smaller ring.
Uniqueness
(3R)-3-(3-methylbutoxy)pyrrolidine is unique due to its specific combination of the pyrrolidine ring and the 3-methylbutoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(3R)-3-(3-methylbutoxy)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-6-11-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3/t9-/m1/s1 |
Clé InChI |
RPPGMZVKEWPDGB-SECBINFHSA-N |
SMILES isomérique |
CC(C)CCO[C@@H]1CCNC1 |
SMILES canonique |
CC(C)CCOC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


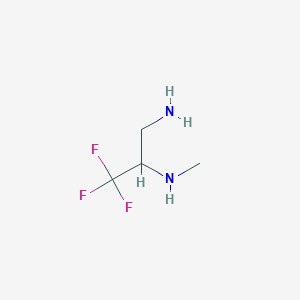

![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)
![tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13235892.png)

![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
![N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine](/img/structure/B13235913.png)
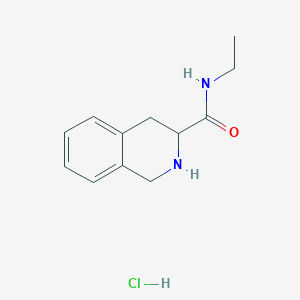
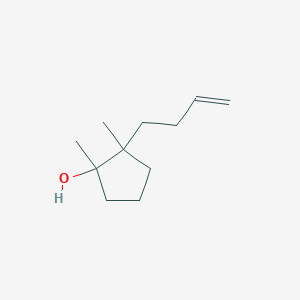

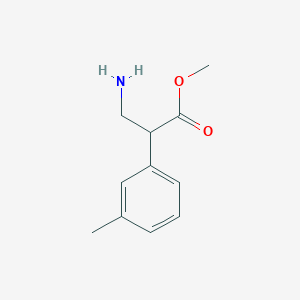
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)

